4-Methoxytryptamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEWSUFLHSFXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949426 | |
| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26579-75-9, 74217-56-4 | |
| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Methoxytryptamine Hydrochloride
Established Synthetic Routes for 4-Methoxytryptamine
The synthesis of 4-methoxytryptamine can be achieved through several established routes, primarily involving the modification of tryptamine (B22526) precursors.
Alkylation Strategies for Tryptamine Precursors
Alkylation of the amino group of a tryptamine precursor is a common strategy. For instance, reductive amination of tryptamine with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride can yield N,N-dimethyltryptamine (DMT). researchgate.net While this example illustrates a general principle, the synthesis of 4-methoxytryptamine specifically would require a 4-methoxy-substituted tryptamine as the starting material.
Another approach involves the Fischer indole (B1671886) synthesis. This method can be used to construct the indole ring system itself, incorporating the desired methoxy (B1213986) group at the 4-position from a suitably substituted phenylhydrazine (B124118) and an aldehyde or ketone. nih.gov
Methylation of 4-Hydroxytryptamine (B1209533) Derivatives
A prevalent method for synthesizing 4-methoxytryptamine involves the methylation of a 4-hydroxytryptamine derivative. This can be accomplished by reacting 4-hydroxytryptamine with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.
The choice of methylating agent and reaction conditions is crucial for achieving high yield and purity. For example, in the synthesis of related compounds like N-acetyl-5-methoxytryptamine (melatonin), dimethyl sulfate (B86663) is used as the methylating agent under controlled pH conditions. google.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is a key aspect of synthesizing 4-methoxytryptamine hydrochloride to ensure high yield and purity. Factors such as solvent choice, reaction temperature, and purification methods play a significant role. For instance, maintaining an inert atmosphere using nitrogen or argon can prevent oxidation and moisture interference.
Purification techniques like column chromatography followed by recrystallization are often employed to achieve high purity, which can be verified using analytical methods such as HPLC and NMR. In the synthesis of related tryptamines, specific solvent systems and the addition of acids have been shown to dramatically improve yields and reaction rates during certain steps. researchgate.net
| Parameter | Condition | Purpose |
| Atmosphere | Inert (Nitrogen or Argon) | Prevent oxidation and moisture interference |
| Purification | Column Chromatography, Recrystallization | Enhance purity |
| Validation | HPLC, NMR | Confirm purity (>98%) and structure |
| pH Control | Varies by reaction | Optimize reaction rate and minimize side products google.comresearchgate.net |
| Solvent | Dichloromethane, Ethanol/water mixtures | Provide suitable reaction medium and facilitate recrystallization |
Industrial Scale Production Considerations and Advancements
Scaling up the synthesis of this compound for industrial production involves addressing several challenges. The process generally follows similar synthetic routes as in the laboratory but requires optimization for large-scale operations to ensure high yield and purity.
Key considerations for industrial production include:
Solvent Recovery and Recycling: To minimize environmental impact and reduce costs, efficient recovery and recycling of solvents are critical.
Waste Management: Proper management of waste generated during the synthesis is essential for environmental compliance.
Process Safety: Ensuring the safety of the large-scale reaction is paramount, which involves careful control of reaction parameters and handling of reagents.
Advancements in production methodologies, such as continuous flow synthesis, offer potential benefits for the industrial production of tryptamine derivatives. nih.gov Flow chemistry can allow for rapid and clean synthesis with improved safety and control over reaction conditions. nih.gov
Chemical Reactivity and Derivatization Patterns
The chemical reactivity of 4-methoxytryptamine is largely dictated by the indole moiety and the ethylamine (B1201723) side chain.
Oxidation Pathways of the Indole Moiety
The indole ring of 4-methoxytryptamine is susceptible to oxidation. Cytochrome P450 enzymes, for example, are known to catalyze the oxidation of indole compounds, leading to a variety of products. nih.govnih.govresearchgate.net The oxidation of indole can result in the formation of hydroxylated derivatives and other oxidized species. nih.gov For instance, the oxidation of indole itself can yield products like indoxyl (3-hydroxyindole), oxindole, and isatin. nih.gov While specific oxidation studies on 4-methoxytryptamine are not detailed in the provided results, the general reactivity of the indole nucleus suggests that similar oxidative transformations could occur. Rapid auto-oxidation has been noted for the related compound 4-hydroxy-5-methoxytryptamine. wikipedia.org
Reduction Reactions and Product Characterization
The chemical transformation of 4-methoxytryptamine and its precursors often involves reduction reactions, which are fundamental in the synthesis of the tryptamine core. While the reduction of the 4-methoxytryptamine molecule itself is not commonly described, the reduction of related functional groups is a key step in its formation. A prevalent synthetic strategy involves the reduction of a nitrile group to form the primary amine of the ethylamine side chain. For instance, a common route to tryptamines involves the reduction of an indole-3-acetonitrile (B3204565) derivative. In a related synthesis, 4-benzyloxy-5-methoxyindole-3-acetonitrile was reduced using hydrogen gas and a Raney Nickel catalyst to yield the corresponding tryptamine. reddit.com
Another powerful reducing agent used in tryptamine synthesis is lithium aluminum hydride (LiAlH₄). This reagent is capable of reducing amides and nitriles to amines. For example, LiAlH₄ has been used to reduce indole-3-glyoxylamide (B122210) derivatives to form the tryptamine ethylamine side chain. reddit.com The resulting product, 4-methoxytryptamine, can be characterized using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure, while High-Resolution Mass Spectrometry (HRMS) verifies the exact molecular weight and elemental composition. nih.gov
Table 1: Common Reduction Reactions in Tryptamine Synthesis
| Precursor Functional Group | Reducing Agent | Product Functional Group |
|---|---|---|
| Indole-3-acetonitrile | H₂/Raney Ni | Ethylamine |
Nucleophilic Substitution Patterns on the Tryptamine Backbone
The tryptamine backbone of 4-methoxytryptamine offers several sites for nucleophilic substitution, allowing for the synthesis of a diverse range of derivatives. The primary amine of the ethylamine side chain is a common site for N-alkylation or N-acylation. For example, N,N-dialkylated tryptamines such as 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) are synthesized through the substitution of alkyl groups onto the nitrogen atom. nih.gov
The indole ring itself can also undergo nucleophilic substitution, although this often requires catalytic activation. A notable example is the iridium-catalyzed reverse prenylation of tryptamines. acs.org In this reaction, a prenyl group is added to the indole, which then undergoes cyclization to form a hexahydropyrrolo[2,3-b]indole structure. acs.org This transformation represents a sophisticated C-C bond-forming substitution on the indole core, demonstrating the versatility of the tryptamine scaffold for creating complex molecules. acs.org These substitution reactions are critical for building a library of compounds for structure-activity relationship (SAR) studies. biorxiv.orgacs.org
Table 2: Examples of Nucleophilic Substitution on the Tryptamine Scaffold
| Reaction Type | Reagents/Catalyst | Position of Substitution | Resulting Structure |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | Side-chain amine | N,N-dialkyl-tryptamine |
4-Methoxytryptamine as a Precursor in Complex Organic Synthesis
4-Methoxytryptamine serves as a valuable starting material and structural motif in the synthesis of more complex molecules, including natural product analogs and targeted pharmacological tools.
Application in Mitragynine (B136389) Analog Synthesis
Mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom), is a monoterpenoid indole alkaloid with a complex structure. nih.govnih.gov Its biosynthesis proceeds from the precursor strictosidine, which is formed by the condensation of a tryptamine unit and the monoterpenoid secologanin. nih.govresearchgate.net Research has shown that the biosynthetic pathway can exhibit enzyme promiscuity, allowing for the creation of novel analogs. nih.gov Specifically, scientific literature indicates that analogs of mitragynine can be generated from the condensation of 4-methoxytryptamine with secologanin. researchgate.net This highlights the direct application of 4-methoxytryptamine as a precursor for generating structural variations of kratom alkaloids, which are of interest for their unique pharmacological profiles. nih.govresearchgate.net
Synthesis of N-Acylated Tryptamine Derivatives
The N-acylation of 4-methoxytryptamine is a straightforward and efficient method for creating a wide array of derivatives. This reaction typically involves treating the primary amine with an acylating agent. A common and effective method is the reaction with acetic anhydride (B1165640) to produce N-acetyl-4-methoxytryptamine. sci-hub.se To enhance the reaction rate and yield, a catalyst such as 4-dimethylaminopyridine (B28879) (4-DMAP) can be employed. google.com The use of 4-DMAP allows the reaction to proceed quickly under mild, room-temperature conditions with few side reactions, making it suitable for industrial-scale production. google.com This process provides a high yield (≥94%) of the N-acylated product. google.com
Table 3: Typical Conditions for N-Acylation of Tryptamines
| Tryptamine | Acylating Agent | Catalyst | Solvent | Conditions |
|---|
Design and Synthesis of Pharmacological Probes
Substituted tryptamines, including derivatives of 4-methoxytryptamine, are fundamental in the design and synthesis of pharmacological probes. nih.gov These molecules are crafted to interact with specific biological targets, particularly serotonin (B10506) (5-HT) receptors, to elucidate their physiological and pathological roles. nih.gov Through systematic medicinal chemistry, structure-activity relationships (SAR) are established, allowing for the fine-tuning of a molecule's affinity and efficacy at various receptors. nih.govnih.gov
For example, derivatives of the closely related 5-methoxytryptamine (B125070) have been synthesized to create highly selective agonists for the 5-HT₁A receptor over the 5-HT₂A receptor. nih.gov This is achieved by introducing modifications, such as fluorination of the indole ring, to alter the electronic properties and steric interactions with the receptor's binding pocket. nih.gov Such selective probes are invaluable tools for decoupling the complex downstream effects mediated by different receptor subtypes. nih.govnih.gov 4-Methoxytryptamine provides a key scaffold for similar synthetic efforts, enabling the development of novel molecular probes to investigate the intricate pharmacology of the serotonergic system. nih.govnih.gov
Pharmacological Characterization of 4 Methoxytryptamine Hydrochloride: Mechanistic Investigations
Ligand-Receptor Interaction Profiles and Binding Dynamics
4-Methoxytryptamine hydrochloride, a substituted tryptamine (B22526) derivative, is structurally related to the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). Its pharmacological profile is primarily defined by its interactions with serotonin and melatonin (B1676174) receptors. The presence of a methoxy (B1213986) group at the 4-position of the indole (B1671886) ring significantly influences its binding affinity and functional activity at various receptor subtypes.
4-Methoxytryptamine demonstrates a notable affinity for several serotonin receptors, acting as an agonist at key subtypes involved in complex physiological and neurological processes. wikipedia.org Its binding profile shows a preference for certain 5-HT receptors over others, which contributes to its specific pharmacological effects.
4-Methoxytryptamine acts as an agonist at the 5-HT1A receptor. Tryptamine psychedelics, in general, target multiple serotonin receptors, including 5-HT1A. nih.govnih.gov The activation of 5-HT1A receptors is known to play a role in modulating the effects of other serotonergic activities. nih.gov For instance, the activation of 5-HT1A receptors can suppress the head-twitch response in mice, a behavior associated with 5-HT2A receptor agonism. nih.gov
4-Methoxytryptamine is a potent full agonist at the serotonin 5-HT2A receptor, with a reported half-maximal effective concentration (EC50) of 9.02 nM and a maximal efficacy (Emax) of 108%. wikipedia.org The 5-HT2A receptor is a primary target for many psychedelic tryptamines, and agonist activity at this receptor is linked to their characteristic behavioral effects. nih.govresearchgate.net In studies with N,N-dimethyltryptamine (DMT), another tryptamine analog, it has been shown to act as an agonist at 5-HT2A receptors, which is consistent with the general mechanism of action for hallucinogenic drugs. nih.gov
The interaction with the 5-HT2A receptor is a key component of the pharmacological profile of many tryptamines. nih.govnih.gov For example, N-benzylphenethylamines are high-potency agonists at 5-HT2A receptors, which is essential for their hallucinogenic activity. nih.gov
Research on the broader class of tryptamines indicates interactions with a range of other serotonin receptors. For example, N,N-dimethyltryptamine (DMT) has been shown to be an agonist at 5-HT2C receptors. nih.gov The 5-HT2C receptor, along with the 5-HT2A receptor, is implicated in the mechanism of action of hallucinogenic drugs. nih.gov
While specific binding data for 4-methoxytryptamine at 5-HT4, 5-HT6, and 5-HT7 receptors is not extensively detailed in the provided search results, the structurally related compound 5-methoxytryptamine (B125070) (5-MeO-T) is a non-selective 5-HT receptor agonist, with activity at 5-HT4, 5-HT6, and 5-HT7 receptors. wikipedia.orgmedchemexpress.com This suggests that 4-methoxytryptamine may also have some affinity for these receptors, although further investigation is needed. Studies on other tryptamine analogs show that many bind to a variety of 5-HT receptors, including 5-HT6. wisc.edu
4-Methoxytryptamine is structurally similar to melatonin and is known to interact with melatonin receptors. This interaction can influence physiological processes such as sleep-wake cycles and circadian rhythms. While 5-methoxytryptamine (5-MeO-T) itself has no affinity for melatonin receptors, it can be metabolized in the body to melatonin, thereby indirectly acting as a melatonin receptor agonist. wikipedia.org Given the structural similarities, it is plausible that 4-methoxytryptamine could also have direct or indirect modulatory effects on the melatonergic system.
The pharmacological profile of 4-methoxytryptamine can be better understood by comparing it to other tryptamine ligands.
Compared to 5-Methoxytryptamine (5-MeO-T): 4-Methoxytryptamine is a positional isomer of 5-MeO-T. wikipedia.org 5-MeO-T is a non-selective 5-HT receptor agonist and a potent 5-HT2A receptor agonist. wikipedia.orgnih.gov Unlike 4-methoxytryptamine, 5-MeO-T is also known to be a potent antioxidant. medchemexpress.com
Compared to N,N-Dimethyltryptamine (DMT): DMT is a well-known psychedelic tryptamine that acts as an agonist at both 5-HT1A and 5-HT2A receptors. nih.govnih.gov 4-Methoxytryptamine shares this agonistic activity at 5-HT2A receptors. wikipedia.org
Compared to Psilocin (4-HO-DMT): Psilocin, the active metabolite of psilocybin, and its analogs have been extensively studied. nih.gov Generally, 4-hydroxy compounds show higher affinity across 5-HT receptor targets compared to their 4-acetoxy counterparts. nih.gov The substitution at the 4-position of the indole ring is a critical determinant of pharmacological activity. nih.gov
Interactive Data Table: Comparative Binding Affinities of Tryptamines at Serotonin Receptors
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| 4-Methoxytryptamine | Data not available | Potent agonist | Data not available |
| 5-Methoxytryptamine | Agonist | 0.503 (EC50) | Agonist |
| N,N-Dimethyltryptamine | Full agonist | Agonist | Partial agonist |
| Psilocin (4-HO-DMT) | High affinity | High affinity | Moderate affinity |
Note: Ki values represent the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. EC50 represents the half-maximal effective concentration. Data for 4-Methoxytryptamine is qualitative where specific Ki values are not available in the provided results.
Serotonin Receptor (5-HT) Binding Affinities and Selectivity
Intracellular Signaling Cascades and Downstream Effectors
The intracellular signaling cascades initiated by 4-Methoxytryptamine are primarily linked to its interaction with serotonin receptors. As a tryptamine derivative, its structure is related to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). The activation of these receptors, particularly the 5-HT1A and 5-HT2A subtypes, triggers a series of intracellular events that modulate neuronal activity.
Activation of G-protein-coupled receptors (GPCRs), such as the serotonin receptors, can lead to downstream effects on various signaling pathways. For instance, the activation of metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is also a GPCR, can lead to the release of intracellular calcium from nuclear stores and activate signaling cascades involving JNK (c-Jun N-terminal kinase) and CaMKIV (calcium/calmodulin-dependent protein kinase IV). nih.gov While direct studies on 4-Methoxytryptamine's specific downstream effectors are limited, the known pathways of related tryptamines and serotonin receptor agonists suggest potential modulation of similar cascades. For example, some tryptamines have been shown to influence the phosphorylation status of synaptic vesicle-associated proteins and alter the dynamics of synaptic vesicles. nih.gov
Enzymatic Metabolism and Biotransformation Pathways
The metabolism of 4-Methoxytryptamine, like other tryptamines, involves several enzymatic pathways, with cytochrome P450 (CYP) enzymes playing a crucial role. nih.gov These enzymes are responsible for the majority of drug metabolism in the body. optibrium.comnih.gov
The cytochrome P450 superfamily of enzymes is central to the metabolism of a wide array of compounds, including tryptamines. nih.govoptibrium.com Specifically, the CYP2D6 isoform has been identified as a key enzyme in the O-demethylation of methoxyindolamines. nih.gov Studies on the related compound 5-methoxytryptamine have shown that CYP2D6 efficiently catalyzes its O-demethylation to serotonin. nih.govnih.gov While direct studies on 4-Methoxytryptamine are not as prevalent, the structural similarity suggests that CYP2D6 would also be a primary catalyst in its metabolism. Research on rat CYP isoforms demonstrated that CYP2D isoforms were the most effective at O-demethylating 5-methoxytryptamine, although less so than the human CYP2D6 enzyme. nih.gov
The primary metabolic pathway for methoxylated tryptamines is O-demethylation. nih.gov In the case of 4-Methoxytryptamine, this process would yield 4-hydroxytryptamine (B1209533). This is analogous to the O-demethylation of 5-methoxytryptamine to serotonin (5-hydroxytryptamine). nih.govnih.gov Following this initial step, further biotransformation can occur. For other tryptamines, these subsequent steps can include N-dealkylation, hydroxylation, and oxidation. nih.govfederalregister.gov For instance, the metabolism of 5-methoxy-N,N-diisopropyltryptamine involves O-demethylation followed by potential indole hydroxylation and conjugation reactions like glucuronidation or sulfation. researchgate.net Therefore, it is plausible that 4-hydroxytryptamine could undergo similar subsequent metabolic modifications.
Table 1: Key Parameters in Metabolic Stability Assays
| Parameter | Description | Significance |
| Half-life (t1/2) | The time it takes for the concentration of the compound to be reduced by half. | A longer half-life suggests greater metabolic stability and potentially a longer duration of action in the body. patsnap.com |
| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. nih.gov | Helps in predicting the hepatic clearance of a drug in the body. nih.govnih.gov |
| Test System | Biological materials used for the assay, such as liver microsomes or hepatocytes. patsnap.com | Microsomes primarily assess Phase I metabolism (e.g., by CYPs), while hepatocytes can assess both Phase I and Phase II metabolism. patsnap.combioivt.com |
| Cofactors | Molecules required for enzymatic reactions, such as NADPH for CYP enzymes. bioivt.com | Their presence is necessary to initiate and sustain the metabolic reactions in the in vitro system. |
Neurochemical Modulation in Preclinical Experimental Models
The neurochemical effects of 4-Methoxytryptamine are presumed to be mediated primarily through its interaction with the serotonergic system, given its structural similarity to serotonin.
As an agonist at serotonin receptors, 4-Methoxytryptamine is expected to directly modulate the serotonergic system. The activation of 5-HT receptors can influence the release and activity of other neurotransmitters. For instance, serotonergic psychedelics like psilocin and DMT have been shown to rapidly modulate evoked glutamate release in cultured cortical neurons. nih.gov Specifically, psilocin and DMT were found to increase evoked glutamate release. nih.gov
The interplay between serotonin and dopamine (B1211576) systems is also well-documented. While direct evidence for 4-Methoxytryptamine's effect on dopamine is scarce, other tryptamine derivatives have shown effects on the dopaminergic system. For example, in studies with methamphetamine and MDMA, both substances increased the extracellular concentration of dopamine in the striatum. nih.gov However, it is important to note that the mechanisms of these amphetamine derivatives may differ significantly from that of 4-Methoxytryptamine. Some tryptamine psychedelics have been screened against a panel of receptors, including dopamine receptors (D2, D3, D4, D5) and the dopamine transporter (DAT), though the specific interactions of 4-Methoxytryptamine remain to be fully elucidated. acs.org
Modulation of Neuronal Cell Processes (In Vitro Studies on Proliferation and Apoptosis)
Currently, detailed research findings and specific data from in vitro studies focusing exclusively on the modulation of neuronal cell proliferation and apoptosis by this compound are not available in the public domain. While some sources suggest that such experiments have been conducted and indicate potential neuroprotective effects, the primary research data, including the specific neuronal cell lines utilized, the concentrations of this compound tested, and quantitative outcomes on cell proliferation and apoptosis rates, have not been published or made publicly accessible.
General statements indicate that in vitro experiments have demonstrated that 4-Methoxytryptamine influences cell proliferation and apoptosis rates in neuronal cultures, suggesting potential neuroprotective effects. However, without access to the specific methodologies and results of these studies, a detailed analysis and the creation of data tables are not possible at this time.
Further research and publication of findings in this specific area are required to fully characterize the in vitro effects of this compound on neuronal cell processes.
Structure Activity Relationships Sar of 4 Methoxytryptamine and Analogous Compounds
Influence of the 4-Methoxy Group on Receptor Binding Affinity and Functional Potency
The presence and nature of a substituent at the 4-position of the tryptamine (B22526) indole (B1671886) ring significantly modulate the compound's interaction with serotonin (B10506) receptors. 4-Methoxytryptamine acts as a potent full agonist at the serotonin 5-HT₂A receptor. wikipedia.org In contrast to many other tryptamines, it shows weak activity as a monoamine releasing agent. wikipedia.org
Studies comparing 4-substituted tryptamines have revealed that a 4-hydroxy group generally leads to higher binding affinity across various 5-HT receptor subtypes compared to 4-acetoxy or 4-phosphoryloxy groups. nih.govacs.org For example, 4-hydroxy-N,N-dimethyltryptamine (psilocin) and its analogues demonstrate high affinity for multiple 5-HT receptors. nih.govnih.gov The 4-methoxy group in 4-methoxytryptamine contributes to its distinct receptor binding profile and selectivity for serotonin receptors when compared to other tryptamines like N,N-Dimethyltryptamine (DMT) and Psilocybin.
The functional potency of these compounds is also influenced by the 4-position substituent. Research indicates that the potency for agonist activity at 5-HT₂ receptors often follows the trend of 4-hydroxy > 4-acetoxy. nih.gov While direct comparisons of functional potency between 4-methoxy and other 4-substituted tryptamines are less detailed in the provided results, the high agonist activity of 4-methoxytryptamine at the 5-HT₂A receptor underscores the importance of this specific substitution. wikipedia.org
Impact of N-Substitution (e.g., N,N-Dialkyl, N-Benzyl) on Pharmacological Properties
Modifications to the amine group of 4-methoxytryptamine and related tryptamines have a profound impact on their pharmacological characteristics.
N,N-Dialkyl Substitution:
Varying the N,N-dialkyl groups on the tryptamine scaffold leads to differential binding profiles, not only at serotonin receptors but also at other targets like alpha-adrenergic, dopamine (B1211576), and histamine (B1213489) receptors, as well as the serotonin transporter. nih.govresearchgate.netnih.gov For instance, increasing the size of the N,N-dialkyl groups can alter receptor affinity and selectivity. nih.gov Studies on N,N-diallyltryptamine (DALT) and its derivatives show that ring substitutions, in combination with the diallyl groups, result in varied potencies. wisc.edu Specifically, 4-hydroxy and 5-methoxy derivatives of DALT were more potent than DALT itself. wisc.edu
N-Benzyl Substitution:
The addition of a benzyl (B1604629) group to the nitrogen of a tryptamine can significantly alter its pharmacological profile. While N-benzyl substitution in phenethylamines often yields potent 5-HT₂A agonists, in tryptamines, it has been thought to result in weaker partial agonists or antagonists. wikipedia.org However, more recent research indicates that N-benzyl-5-methoxytryptamines can be potent 5-HT₂ receptor family agonists. nih.gov The position of substituents on the benzyl group itself is also a critical factor. nih.gov For example, N-benzyl-5-methoxytryptamine was found to be an antagonist in some preparations, while an N-4-bromobenzyl derivative displayed very high affinity for the 5-HT₂A receptor. nih.gov
The following table summarizes the effects of different N-substitutions on the pharmacological properties of tryptamines:
| N-Substitution | Effect on Pharmacological Properties | Key Findings |
| N,N-Dialkyl | Alters receptor binding profiles at 5-HT and other receptors (alpha, dopamine, histamine). nih.govresearchgate.netnih.gov | Increasing alkyl chain length can modify affinity and selectivity. nih.gov |
| N,N-Diallyl | Ring substitutions on DALT lead to varied potencies. wisc.edu | 4-hydroxy and 5-methoxy DALT are more potent than DALT. wisc.edu |
| N-Benzyl | Can result in potent 5-HT₂ receptor agonists, though effects can vary. wikipedia.orgnih.gov | Substituents on the benzyl ring are crucial for activity. nih.gov |
Positional Isomerism Effects on Receptor Selectivity (e.g., 4- vs. 5-Methoxytryptamine)
4-Methoxytryptamine is a potent full agonist at the 5-HT₂A receptor. wikipedia.org In contrast, its positional isomer, 5-methoxytryptamine (B125070) (5-MeO-T), also a potent 5-HT₂A receptor agonist, exhibits high affinity for a broader range of serotonin receptors, including 5-HT₁, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes. wikipedia.org 5-MeO-T is reported to be highly selective for the 5-HT₂B receptor over the 5-HT₂A and 5-HT₂C receptors. wikipedia.org
Furthermore, while 4-methoxytryptamine is inactive as a monoamine releasing agent, 5-methoxytryptamine shows significantly reduced activity in this regard compared to tryptamine and serotonin. wikipedia.orgwikipedia.org The differing binding profiles and functional activities of these isomers highlight the critical role of substituent placement in determining receptor selectivity.
Another important comparison is between 4-hydroxy and 5-hydroxy substituted tryptamines. Psilocin (4-HO-DMT) and bufotenin (5-HO-DMT) are positional isomers. Psilocin is known to form an intramolecular hydrogen bond, which increases its lipophilicity and ability to cross the blood-brain barrier, a property not observed with bufotenin. wikipedia.org This structural difference likely contributes to their distinct central nervous system effects.
The table below compares the receptor binding profiles of 4- and 5-substituted tryptamines:
| Compound | Primary Receptor Affinities | Key Pharmacological Characteristics |
| 4-Methoxytryptamine | Potent 5-HT₂A full agonist. wikipedia.org | Inactive as a monoamine releasing agent. wikipedia.org |
| 5-Methoxytryptamine | Agonist at 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ receptors; highly selective for 5-HT₂B. wikipedia.org | Reduced activity as a monoamine releasing agent. wikipedia.org |
| 4-Hydroxy-N,N-dimethyltryptamine (Psilocin) | High affinity for multiple 5-HT receptors. nih.gov | Forms an intramolecular hydrogen bond, increasing brain penetration. wikipedia.org |
| 5-Hydroxy-N,N-dimethyltryptamine (Bufotenin) | High affinity for 5-HT₁A and 5-HT₂A receptors. wikipedia.org | Does not form an intramolecular hydrogen bond. wikipedia.org |
Computational Chemistry Approaches to SAR Elucidation
Computational chemistry provides valuable tools for understanding the structure-activity relationships of 4-methoxytryptamine and its analogs. These methods allow for the prediction of how chemical modifications might affect receptor binding and functional activity.
Quantitative structure-activity relationship (QSAR) studies have been employed to correlate physicochemical properties of tryptamine derivatives with their receptor binding affinities. For example, in a series of 5-substituted-N,N-diallyltryptamines, binding affinity at certain receptors was found to correlate with steric volume (CMR), while at others, it correlated with the electronic properties of the substituent (Hammett parameter σp) or hydrophobicity (π). nih.gov
Computational docking simulations, such as those using AutoDock Vina, can predict the binding poses of ligands within receptor pockets and estimate their binding affinities. This information can guide the design of new analogs with improved properties. Such studies have highlighted the importance of specific interactions, like those with key amino acid residues in the binding site, for determining ligand activity. nih.gov
Conformational Analysis and Ligand-Receptor Complex Interactions
The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy conformations of a molecule that are likely to be biologically active.
For tryptamines, the flexibility of the ethylamine (B1201723) side chain allows for multiple conformations. The specific conformation adopted upon binding to a receptor is critical for its activity. Cryogenic electron microscopy (cryo-EM) has been used to determine the structures of receptors in complex with ligands like 5-MeO-DMT, revealing distinct drug-receptor interactions within the binding pocket. nih.govnih.gov These studies have shown that tryptamine-based ligands can bind deeper in the receptor pocket compared to the endogenous ligand serotonin, forming unique hydrogen bonds and other interactions with specific amino acid residues. nih.gov
For instance, studies on 5-methoxytryptamines have identified key interactions with residues such as D116³·³², T121³·³⁷, F361⁶·⁵¹, Y390⁷·⁴³, and N386⁷·³⁹ in the 5-HT₁A receptor. nih.gov These specific interactions are crucial for the observed signaling potency and efficacy of the ligands. nih.gov Understanding these ligand-receptor interactions at an atomic level is fundamental to elucidating the SAR of 4-methoxytryptamine and its analogs and for the rational design of new compounds with desired pharmacological profiles.
Analytical and Spectroscopic Characterization Techniques for 4 Methoxytryptamine Hydrochloride in Research
Chromatographic Separation Methodologies
Chromatography is a fundamental technique for separating mixtures into their individual components. In the context of 4-Methoxytryptamine hydrochloride analysis, both high-performance liquid chromatography and gas chromatography play crucial roles.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for its quantification. Reverse-phase HPLC, often utilizing a C18 column, is a common approach. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For purity analysis, HPLC is used to separate the main compound from any impurities that may be present from the synthesis or degradation processes. The purity is typically determined by measuring the peak area of this compound relative to the total area of all peaks in the chromatogram. A high-purity standard (e.g., >98%) is essential for accurate research. UV detection is frequently employed, with the wavelength set to an absorbance maximum for tryptamines, such as 280 nm, to ensure sensitive detection. japsonline.com
Quantitative analysis by HPLC involves creating a calibration curve using a series of standards of known concentrations. By comparing the peak area of the analyte in an unknown sample to the calibration curve, its concentration can be accurately determined. This is crucial for in vitro assays and pharmacokinetic studies. mdpi.com
Table 1: Typical HPLC Parameters for Tryptamine (B22526) Analysis
| Parameter | Value/Condition |
|---|---|
| Column | LiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm) japsonline.com |
| Mobile Phase | 0.1% Triethylammonium acetate (B1210297) (pH 2.5) : Methanol : Acetonitrile (B52724) (70:10:20) japsonline.com |
| Flow Rate | 1 mL/min japsonline.com |
| Temperature | 35°C japsonline.com |
| Detection | UV at 280 nm japsonline.com |
| Injection Volume | 5 µL japsonline.com |
Gas Chromatography (GC) is another powerful separation technique, but it is typically suitable for volatile and thermally stable compounds. Tryptamines, including 4-Methoxytryptamine, are generally not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert them into more volatile derivatives. nih.gov
This process involves a chemical reaction to modify the functional groups of the analyte, such as the primary amine group in 4-Methoxytryptamine. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA), heptafluorobutyric anhydride (HFBA), and 4-carbethoxyhexafluorobutyryl chloride. nih.gov The resulting acylated derivatives are more volatile and exhibit better chromatographic properties.
Once derivatized, the sample is introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of column, such as a 5% phenyl methyl siloxane stationary phase, is critical for achieving good resolution. nist.gov GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components based on their mass spectra. nih.gov
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in the analysis of this compound, providing high sensitivity and specificity for detection, identification, and structural elucidation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying low levels of drugs and their metabolites in complex biological matrices such as blood, urine, and hair. nih.govresearchgate.netnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
In an LC-MS/MS workflow, the sample is first subjected to HPLC separation. The eluent from the HPLC column is then introduced into the mass spectrometer. The parent ion of the target analyte (in this case, 4-Methoxytryptamine) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. youtube.com This multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing interference from other compounds in the matrix. nih.gov The use of deuterated internal standards, such as a deuterium-labeled version of the analyte, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. nih.govnih.gov
Table 2: Example LC-MS/MS Parameters for Tryptamine Quantification
| Parameter | Value/Condition |
|---|---|
| Chromatography | UHPLC with a C18 column researchgate.net |
| Mobile Phase | Gradient elution with ammonium (B1175870) acetate and formic acid in water and acetonitrile researchgate.net |
| Ionization Mode | Positive Ion Electrospray (ESI+) nih.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Example Transition | For 5-MeO-DMT: m/z 219.2 → 174.2 nih.gov |
| Internal Standard | Deuterated analog (e.g., psilocin-d10) researchgate.net |
High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap or Time-of-Flight (TOF) instruments, provides highly accurate mass measurements, which is invaluable for identifying unknown metabolites of this compound. mdpi.com The high mass accuracy allows for the determination of the elemental composition of a metabolite, significantly narrowing down the possibilities for its chemical structure. pharmaron.com
In a typical metabolite identification study, a biological sample (e.g., from human liver microsome incubation) is analyzed by LC-HRMS. nih.govufz.de The data is then processed to find potential metabolites by looking for mass shifts corresponding to common metabolic transformations, such as hydroxylation, demethylation, N-dealkylation, and glucuronidation. nih.govnih.gov Tandem mass spectrometry (HRMS/MS) is then used to fragment the potential metabolite ions, and the resulting fragmentation patterns are analyzed to elucidate their structures. nih.gov
Isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. frontiersin.org This involves synthesizing the compound of interest, such as 4-Methoxytryptamine, with one or more of its atoms replaced by a stable isotope, most commonly deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.govescholarship.org
When the labeled compound is introduced into a biological system (e.g., administered to a rat or incubated with liver cells), its metabolites will also contain the isotopic label. nih.gov By analyzing samples with mass spectrometry, the labeled metabolites can be distinguished from endogenous compounds due to their higher mass. This allows for the unambiguous identification of metabolites and helps to piece together the metabolic pathways. nih.gov For example, administering deuterated 4-methoxytryptamine and then analyzing urine by GC-MS or LC-MS can reveal whether demethylation is a significant metabolic route by searching for the corresponding deuterated hydroxylated metabolites. nih.gov This approach provides dynamic information about metabolic fluxes and the interconnectedness of metabolic pathways. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom, providing a detailed molecular blueprint.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of this compound, the ¹H-NMR spectrum reveals distinct signals corresponding to the different types of protons present. For instance, the aromatic protons on the indole (B1671886) ring typically appear as doublets in the range of 7.0 to 7.3 ppm. researchgate.net A singlet integrating to three protons around 3.8 ppm is characteristic of the methoxy (B1213986) group's hydrogens. researchgate.net The protons of the ethylamine (B1201723) side chain also produce specific signals that confirm their presence and connectivity.
Table 1: Representative ¹H-NMR Data for a Substituted Tryptamine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.0 - 7.3 | d | 2H each | Aromatic protons |
| 3.8 | s | 3H | Methoxy group protons |
| 3.5 | m | 1H | Methine proton |
| 3.2 | m | 2H | N-ethyl group protons |
| 2.8, 3.1 | dd | 1H each | Methylene group protons |
| 1.3 | t | 3H | N-ethyl group protons |
| 1.2 | d | 3H | Methyl group protons |
Note: This table is illustrative and based on data for a related compound, 4-methoxy-N-ethylamphetamine HCl. researchgate.net Actual chemical shifts for this compound may vary.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. These methods measure the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups.
For this compound, the IR or FTIR spectrum would be expected to show characteristic absorption bands. These include N-H stretching vibrations from the amine and indole groups, typically observed around 3300 cm⁻¹. The presence of the methoxy group is confirmed by a C-O bond stretch at approximately 1250 cm⁻¹. The spectrum of an amine hydrochloride salt will also exhibit absorbances consistent with an amine-halogen ion pair. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for quantitative analysis and for assessing the purity of a compound. This method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV-Vis range.
For this compound, the indole ring system acts as a chromophore. The UV-Vis spectrum would be expected to show a maximum absorbance (λmax) at a specific wavelength. For instance, the related compound 4-methoxy MiPT hydrochloride has a λmax of 221 nm. caymanchem.com By measuring the absorbance at this wavelength, and using a standard calibration curve, the concentration of a solution of this compound can be accurately determined. This technique is also useful for assessing the purity of a sample, as the presence of impurities with different chromophores can lead to additional absorption peaks or a shift in the λmax.
Application of Crystallographic Data in Structural Research
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the electron density of the molecule can be constructed, revealing the precise positions of all atoms in the crystal lattice, as well as bond lengths and angles.
Advanced Research Applications and Methodological Approaches for 4 Methoxytryptamine Hydrochloride
In Vitro Neurobiology Research Platforms
In vitro research platforms provide a controlled environment to dissect the molecular and cellular mechanisms of action of neuroactive compounds like 4-Methoxytryptamine hydrochloride. These systems are crucial for understanding its direct effects on neural components, independent of the complexities of a whole biological organism.
Cell-Based Assays for Receptor Activation and Signal Transduction
This compound's primary molecular interactions are investigated using sophisticated cell-based assays. These assays typically involve cultured cells genetically engineered to express specific target receptors, most notably serotonin (B10506) (5-HT) receptors. The principal goal is to quantify the compound's ability to bind to a receptor (affinity) and to activate it to produce a biological response (efficacy and potency).
Research has identified 4-Methoxytryptamine as a potent full agonist at the serotonin 5-HT₂A receptor. Functional assays, such as those measuring calcium mobilization or phosphoinositide hydrolysis following receptor activation, are employed to determine a compound's efficacy and potency (EC₅₀ value). One study reported an EC₅₀ value of 9.02 nM for 4-Methoxytryptamine at the 5-HT₂A receptor, with a maximal efficacy (Eₘₐₓ) of 108%, indicating it is a full agonist. In contrast, the same research found it was inactive as a releasing agent for key monoamine neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine, and it acted as a very low-potency serotonin reuptake inhibitor. nih.gov This high specificity for 5-HT₂A receptor agonism, without significant monoamine-releasing activity, makes it a valuable tool for selectively probing the function of this receptor system. nih.gov
Modern assays to measure G protein-coupled receptor (GPCR) activation, like the 5-HT₂A receptor, include advanced techniques such as Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation (e.g., the Tango assay). These methods measure the direct interaction between an activated receptor and downstream signaling proteins like β-arrestin, providing detailed insights into the signal transduction pathways initiated by the compound.
Neuronal Culture Studies for Cellular Effects (e.g., Hyperpolarization, Cell Proliferation, Apoptosis)
Beyond receptor activation, researchers may use primary neuronal cultures or differentiated neuronal cell lines to study the broader cellular consequences of this compound exposure. These studies can reveal effects on fundamental neuronal processes. For instance, electrophysiological techniques like patch-clamp recording could be used on cultured neurons to determine if receptor activation by the compound leads to changes in membrane potential, such as hyperpolarization or depolarization.
Furthermore, long-term exposure studies in neuronal cultures can assess impacts on cell health and plasticity. Assays for cell proliferation can determine if the compound influences neurogenesis, while assays for apoptosis (programmed cell death) can reveal potential neurotoxic or neuroprotective effects under various conditions. While these are standard methodologies for characterizing novel psychoactive compounds, specific published data on this compound's effects on hyperpolarization, cell proliferation, or apoptosis in neuronal cultures is limited in the available scientific literature.
In Vivo Preclinical Pharmacological Models (Non-Human Organisms)
To understand the physiological and behavioral effects of this compound in a complex biological system, researchers utilize non-human preclinical models, primarily rodents.
Behavioral Pharmacology Models (e.g., Head-Twitch Response as a 5-HT2A Receptor Proxy)
The head-twitch response (HTR) in mice and rats is a widely accepted behavioral proxy for 5-HT₂A receptor activation and is commonly used to predict the potential hallucinogenic effects of a substance. wikipedia.org The HTR is a rapid, side-to-side rotational head movement that is reliably induced by classic serotonergic hallucinogens. wikipedia.orgnih.gov The frequency of these twitches can be quantified to generate a dose-response curve for the compound under investigation. biorxiv.org
Studies on various tryptamine (B22526) analogs have repeatedly demonstrated that HTR is mediated by the 5-HT₂A receptor, as the effect can be blocked by pretreatment with a 5-HT₂A antagonist, such as ketanserin. nih.govbiomolther.org This model is invaluable for structure-activity relationship studies, helping to determine how chemical modifications to the tryptamine scaffold affect 5-HT₂A receptor engagement in vivo. nih.gov While the HTR model is extensively used for related tryptamines, specific published studies detailing a full dose-response curve for this compound in this paradigm are not prominently available. However, its established potent 5-HT₂A agonist activity in vitro strongly suggests it would induce this behavior. nih.gov
Assessment of Physiological Responses in Animal Models (e.g., Stress Response Modulation, Hormonal Levels)
Animal models are also employed to assess the broader physiological effects of this compound. A key area of investigation for many neuroactive compounds is their influence on the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. nih.gov Researchers can measure changes in hormone levels, such as corticosterone (B1669441) (the primary stress hormone in rodents), following administration of the compound. nih.govnih.gov An elevation in plasma corticosterone can indicate an activation of the HPA axis.
While some literature suggests that tryptamines can modulate stress responses, it is crucial to distinguish between different positional isomers. For example, studies on the related compound 5-Methoxytryptamine (B125070) (5-MT) have shown effects on corticosterone levels. nih.gov However, due to frequent confusion in databases between 4-methoxy and 5-methoxy isomers, specific and verified data on the effects of this compound on hormonal levels in animal models remains to be clearly established in peer-reviewed literature.
Development and Validation of Chemical Probes and Analytical Reference Standards
Beyond its use in elucidating biological mechanisms, this compound serves a critical role as a tool for chemical and forensic analysis. It is available from chemical suppliers as an analytical reference standard. sapphirebioscience.com
In this capacity, it is a high-purity, well-characterized substance used by forensic laboratories to definitively identify the compound in seized materials. ojp.gov Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to compare the spectral signature of an unknown substance to that of the certified reference material, allowing for unambiguous identification. caymanchem.com The availability of such standards is essential for law enforcement, public health monitoring, and the accurate regulation of novel psychoactive substances. enfsi.eu
Furthermore, due to its specific pharmacological profile as a potent 5-HT₂A agonist with minimal activity at monoamine transporters, this compound can be considered a useful chemical probe. nih.gov Researchers can use it to selectively activate 5-HT₂A receptors in vitro and in vivo to explore the downstream consequences of this activation, helping to untangle the specific contributions of this receptor to complex physiological and behavioral processes.
Interdisciplinary Research Integrating this compound Studies
This compound serves as a valuable molecular entity in interdisciplinary research, bridging synthetic chemistry with biochemical and pharmacological investigations. Its structural relation to the key neurotransmitter serotonin allows it to be a foundational compound for exploring the complex mechanisms of the serotonergic system.
The chemical scaffold of 4-methoxytryptamine is a significant starting point for the synthesis of novel neurochemical probes designed to investigate specific neural pathways and receptor subtypes. Substitutions on the indole (B1671886) ring of tryptamine derivatives, particularly at the 4-position, have a marked influence on pharmacological activity, receptor binding affinity, and metabolic stability. The development of such probes is crucial for dissecting the roles of various receptors in physiological and pathological processes.
Research in this area focuses on modifying the 4-methoxytryptamine structure to create derivatives with altered affinities and selectivities for serotonin receptors. For instance, the synthesis of tryptamine analogues with different 4-position substituents (e.g., hydroxy, acetoxy, propionoxy) and variations in the N,N-dialkyl groups allows for a systematic study of structure-activity relationships (SAR). researchgate.net These synthetic efforts aim to produce ligands that can selectively target and characterize receptors such as the 5-HT1A, 5-HT2A, and 5-HT4 subtypes. researchgate.netnih.gov
One notable area of investigation is the synthesis of quaternary tryptammonium salts derived from 4-substituted tryptamines. nih.gov These novel compounds are then subjected to competitive radioligand binding assays across a wide panel of receptors and transporters to determine their binding profiles. nih.gov Such studies have revealed that subtle changes, like substituting a 4-hydroxy group with a 4-acetoxy group, can significantly alter binding affinity at targets like the 5-HT1D and 5-HT2B receptors and the dopamine transporter (DAT). nih.gov These findings underscore the utility of 4-substituted tryptamines as precursors for developing selective pharmacological tools.
Table 1: Impact of Synthetic Modifications on Tryptamine Derivatives in Receptor Binding Studies
| Original Scaffold/Compound | Modification | Target Receptors/Transporters | Observed Effect on Binding/Activity | Reference(s) |
|---|---|---|---|---|
| 4-Hydroxytryptamine (B1209533) | Methylation of the 4-hydroxy group | Serotonin Receptors | Creates 4-Methoxytryptamine, altering receptor interaction profile. | |
| 5-Methoxytryptamine | Variation of substitution on the primary amine | 5-HT4 Receptor | Some derivatives showed potency comparable to serotonin. nih.gov | nih.gov |
| 4-Substituted Tryptamines | Quaternization of the amine (e.g., creating 4-HO-DMPT) | 5-HT1D, 5-HT2B, DAT, SERT | Displayed binding affinity at these sites; increasing steric bulk on the amine influenced selectivity. nih.gov | nih.gov |
| 4-Hydroxy-N,N-dimethyltryptamine (Psilocin) | Replacement of 4-hydroxy with 4-acetoxy or 4-propionoxy | Serotonin Receptors (5-HT1A, 5-HT2A) | Generally resulted in somewhat weaker binding affinities but similar target profiles. researchgate.net | researchgate.net |
While direct and comprehensive metabolic studies on this compound are not extensively documented, its biotransformation can be inferred from research on structurally analogous compounds, particularly its isomer 5-methoxytryptamine (5-MT) and other substituted tryptamines. The metabolism of these compounds typically involves several key enzymatic pathways.
One primary route of biotransformation for tryptamines is oxidative deamination, catalyzed by monoamine oxidase (MAO) enzymes, with a particular role for MAO-A. wikipedia.org This process converts the ethylamine (B1201723) side chain into an aldehyde, which is subsequently oxidized to an indoleacetic acid derivative. For 5-methoxytryptamine, this results in the formation of 5-methoxyindole-3-acetic acid (5-MIAA). wikipedia.org It is highly probable that 4-methoxytryptamine undergoes a similar deamination process to yield 4-methoxyindole-3-acetic acid.
Another critical pathway is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP450) enzymes. researchgate.net Computational studies on 5-methoxytryptamine have elucidated the mechanism by which the CYP2D6 isoenzyme can catalyze its O-demethylation to produce the active neurotransmitter serotonin. researchgate.net This suggests that 4-methoxytryptamine is likely a substrate for CYP450-mediated O-demethylation, which would convert it to 4-hydroxytryptamine. Research on the biotransformation of methoxyamphetamines by the fungus Cunninghamella echinulata also shows that O-demethylation is a major metabolic route for the 4-methoxy analogue. nih.gov Further metabolism of tryptamine derivatives can include hydroxylation at various positions on the indole ring, N-dealkylation of the side chain, and subsequent Phase II conjugation reactions such as glucuronidation and sulfation to facilitate excretion. researchgate.net
Table 2: Predicted Metabolic Pathways for 4-Methoxytryptamine Based on Analogous Compounds
| Metabolic Pathway | Enzyme Family | Key Isoenzyme(s) (from analogs) | Predicted Metabolite | Reference(s) for Analogous Pathway |
|---|---|---|---|---|
| O-Demethylation | Cytochrome P450 | CYP2D6 | 4-Hydroxytryptamine | researchgate.net |
| Oxidative Deamination | Monoamine Oxidase | MAO-A | 4-Methoxyindole-3-acetic acid | wikipedia.org |
| Phase II Conjugation | UGTs, SULTs | Not specified | Glucuronide or sulfate (B86663) conjugates of hydroxylated metabolites | researchgate.net |
Future Directions in this compound Research
Future research on this compound is poised to expand upon its role as a neurochemical tool and further elucidate its biochemical profile. A primary direction involves the rational design and synthesis of a broader array of derivatives to develop highly selective and potent probes for specific serotonin receptor subtypes. nih.govnih.gov Achieving selectivity is critical for accurately mapping the function of individual receptors (e.g., 5-HT2A vs. 5-HT1A) and understanding their distinct contributions to neurotransmission. researchgate.net
A significant gap in the current literature is the lack of comprehensive in vivo pharmacokinetic and toxicological data for 4-methoxytryptamine. Future studies should focus on characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. This would validate the predicted metabolic pathways and identify the major metabolites, providing a more complete understanding of its biological fate and duration of action.
The integration of computational chemistry, including molecular docking and dynamics simulations, will be instrumental. These methods can predict the binding modes of 4-methoxytryptamine derivatives within receptor pockets, guiding the synthesis of new compounds with improved affinity and selectivity. Validating these computational models with experimental data from X-ray crystallography of ligand-receptor complexes will further refine the design of next-generation neurochemical probes.
Finally, as the pharmacological profiles of novel 4-methoxytryptamine-based probes are defined, they can be employed in more complex neuroscience research. This includes investigating their effects on neural circuits, cellular signaling cascades, and behavior in animal models, which could help to differentiate the in vivo effects of modulating specific serotonergic targets. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4-Methoxytryptamine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of a tryptamine precursor with a methoxy-containing reagent under controlled conditions. Key steps include:
- Reagent selection : Use 4-methoxy-substituted benzyl halides or nucleophilic methoxylation agents.
- Reaction environment : Maintain inert atmosphere (N₂/Ar) to prevent oxidation and moisture interference .
- Purification : Employ column chromatography followed by recrystallization in ethanol/water mixtures to enhance purity. Validate via HPLC (>98% purity) and NMR for structural confirmation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural elucidation : Use ¹H/¹³C NMR to confirm methoxy (-OCH₃) and amine (-NH₂) groups. Aromatic protons in the indole ring typically resonate at δ 6.8–7.2 ppm .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 280 nm) and mass spectrometry (ESI-MS) for molecular ion validation .
Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?
The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ionic interactions with water. Stability studies recommend storage at 4°C in desiccated, light-protected containers to prevent degradation via hydrolysis or oxidation .
Q. What are the recommended handling protocols to ensure safety during laboratory use?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods for powder handling to avoid inhalation.
- Storage : Tightly sealed glass containers in cool (<25°C), dry environments. Avoid contact with strong oxidizers (e.g., HNO₃) .
Q. How can researchers validate the identity of synthesized this compound?
Combine orthogonal methods:
- Melting point analysis : Compare observed mp (e.g., 246–248°C) with literature values .
- FT-IR spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported receptor-binding affinities for 4-Methoxytryptamine derivatives?
Discrepancies may arise from assay conditions (e.g., pH, buffer composition). Standardize protocols:
- Use radioligand binding assays (e.g., 5-HT₂A receptors) with consistent cell lines (HEK293 vs. CHO).
- Control for metabolic degradation via MAO inhibitors in functional assays .
Q. How can in vitro-to-in vivo discrepancies in pharmacokinetic data be addressed?
- In vitro models : Include hepatocyte incubation to assess first-pass metabolism.
- In vivo correlation : Use LC-MS/MS to quantify plasma concentrations and compare with microsomal stability data .
Q. What advanced techniques are used to study metabolic pathways of this compound?
- Isotope labeling : Synthesize deuterated analogs (e.g., α,α,β,β-d4) to track metabolic sites via MS/MS fragmentation .
- Enzymatic profiling : Incubate with human CYP450 isoforms (e.g., CYP2D6) to identify primary metabolites .
Q. How do crystallographic data inform structural modifications for enhanced bioactivity?
X-ray crystallography of receptor-ligand complexes reveals critical interactions (e.g., hydrogen bonding with Ser159 in 5-HT receptors). Computational docking (AutoDock Vina) can predict modifications to improve binding affinity .
Q. What methodologies validate the absence of neurotoxicity in long-term exposure studies?
- In vitro neurotoxicity screens : Assess mitochondrial dysfunction (MTT assay) and ROS production in neuronal cell lines (SH-SY5Y).
- In vivo models : Conduct open-field and rotarod tests in rodents over 28-day dosing periods, with histopathology of brain tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
